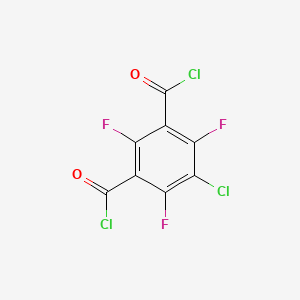
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride is an aromatic compound with the molecular formula C8Cl3F3O2 It is characterized by the presence of three fluorine atoms, one chlorine atom, and two carbonyl chloride groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination and fluorination of benzene derivatives. One common method involves the reaction of 1,3,5-trichlorobenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions . The resulting intermediate is then subjected to further chlorination to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbonyl chloride groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbonyl chloride groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbonyl chloride groups results in the formation of carboxylic acids .
Applications De Recherche Scientifique
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar structure but lacks the carbonyl chloride groups.
1,2,4-Trifluorobenzene: Contains three fluorine atoms but lacks the chlorine and carbonyl chloride groups.
3,4,5-Trifluoronitrobenzene: Contains fluorine and nitro groups instead of chlorine and carbonyl chloride groups.
Uniqueness
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride is unique due to the presence of both chlorine and fluorine atoms along with carbonyl chloride groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
110649-94-0 |
|---|---|
Formule moléculaire |
C8Cl3F3O2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
5-chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8Cl3F3O2/c9-3-5(13)1(7(10)15)4(12)2(6(3)14)8(11)16 |
Clé InChI |
HKNZKJWCOFFIJD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)Cl)F)C(=O)Cl)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


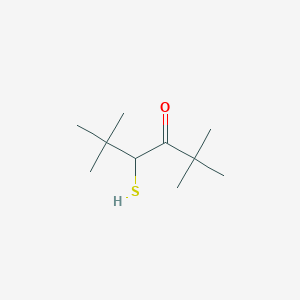
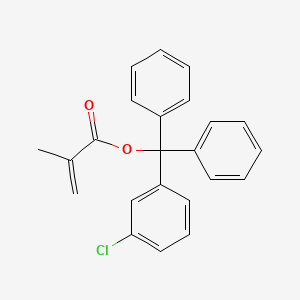
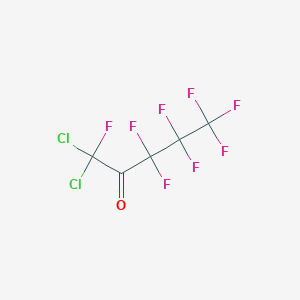
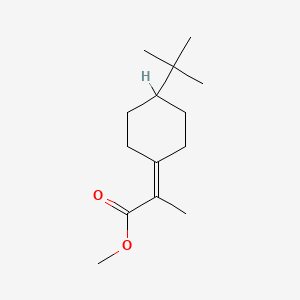
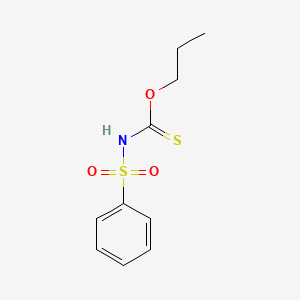

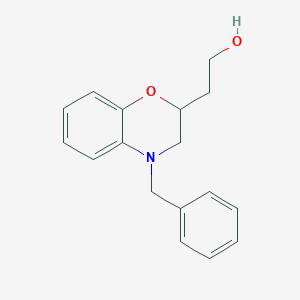

![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
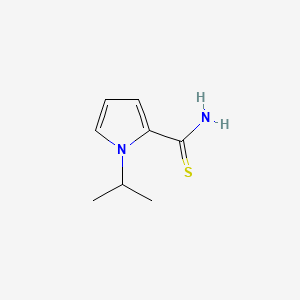
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
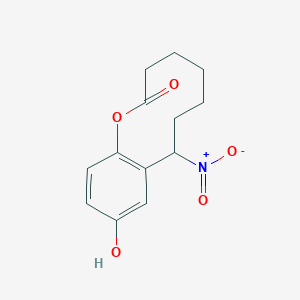
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
